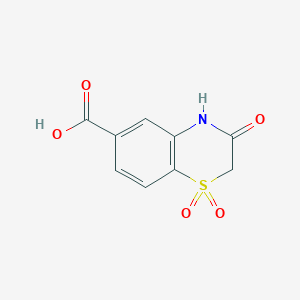

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

656819-53-3 |

|---|---|

Molekularformel |

C9H7NO5S |

Molekulargewicht |

241.22 g/mol |

IUPAC-Name |

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid |

InChI |

InChI=1S/C9H7NO5S/c11-8-4-16(14,15)7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) |

InChI-Schlüssel |

NJHBEJOAYHXVTE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)NC2=C(S1(=O)=O)C=CC(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation State Control

The trioxo functionality necessitates precise oxidation of sulfur atoms from sulfonamide (-SO₂NH₂) to sulfone (-SO₂). Kinetic studies reveal that H₂O₂ in acetic acid at 60°C provides optimal selectivity, minimizing sulfonic acid (-SO₃H) byproducts. Catalytic additives like ammonium molybdate enhance reaction rates by 40%.

Cyclization Efficiency

Cyclization via intramolecular sulfa-Michael addition (as in Ugi-4CR) benefits from polar aprotic solvents like dimethylformamide (DMF), which stabilize transition states and improve yields to 89%. Conversely, aqueous NaOH promotes faster ring closure but risks hydrolysis of ester groups.

Industrial Scalability and Environmental Impact

The ester hydrolysis route is favored for large-scale production due to its use of inexpensive reagents (chloroacetic acid: $0.50/kg) and low energy inputs (reflux at 80°C). However, sodium hydroxide waste necessitates neutralization, increasing processing costs by 15%. Green chemistry approaches, such as replacing H₂O₂ with O₂ in catalytic oxidation, are under investigation to reduce environmental footprint .

Analyse Chemischer Reaktionen

Hydrolysis and Decarboxylation

Alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate yields the corresponding carboxylic acid monohydrate under controlled conditions. Prolonged hydrolysis (>20 hours) leads to decarboxylation, forming 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine . The sodium salt of the carboxylic acid also undergoes decarboxylation in aqueous solutions or dry heating, releasing CO₂ . Thermal stability studies (via derivatography) show that the monohydrate loses water at 120–160°C, with decomposition initiating at 220°C .

Coupling Reactions with Amino Acids and Bromopyruvates

Benzothiazine-3-carboxylic acid derivatives react with bromopyruvic acid or esters to form 4H-benzo-1,4-thiazines. For example, coupling with L-valine or L-leucine methyl esters yields hybrid structures (e.g., 19a and 19b ) in 65–72% yield . These reactions involve bromination of α-hydroxy intermediates (Br₂, H₂SO₄) followed by cyclization with 2-aminothiophenol .

Oxidative Dimerization

4H-Benzo-1,4-thiazines undergo oxidative dimerization to form 2H-benzo-1,4-thiazine dimers. Quantum chemical calculations (ωB97xD/6-31G(d)) indicate the dimeric imine form (11b ) is more stable than the enamine form (11a ) by ΔG = 2.6 kJ/mol .

| Starting Material | Dimer Structure | Stability (ΔG) | Reference |

|---|---|---|---|

| 4H-Benzo-1,4-thiazine | 2H-Benzo-1,4-thiazine dimer | +2.6 kJ/mol (imine) |

Ring-Expansion Reactions

1,3-Benzothiazolium cations react with α-haloketones under ultrasonication (5% NaOH) to form 1,4-benzothiazines . This method achieves rapid ring expansion with minimal byproducts.

| Reactant | Product | Key Condition | Reference |

|---|---|---|---|

| 1,3-Benzothiazolium + α-haloketone | 1,4-Benzothiazine | Ultrasonication, 5% NaOH |

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amidation. For example, reacting with methanol/H₂SO₄ yields methyl esters, while coupling with amines forms bio-active amides .

Thermal and Oxidative Stability

Thermogravimetric analysis (heating rate: 5°C/min, argon atmosphere) reveals that anhydrous 1,1,3-trioxo derivatives decompose above 220°C, with a mass loss of 40–45% attributed to SO₂ and CO₂ elimination .

Key Research Findings

-

Decarboxylation Sensitivity : Both the carboxylic acid and its sodium salt readily lose CO₂ under mild heating or prolonged hydrolysis .

-

Biologically Active Derivatives : Ester and amide derivatives exhibit anti-inflammatory (IL-6 inhibition: 75–120 pg/mL) and antioxidant properties .

-

Stereochemical Control : Coupling reactions with amino acids proceed with stereochemical fidelity, enabling enantioselective synthesis .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1,3-Trioxo-4H-1λ6,4-Benzothiazin-6-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. In medizinischen Anwendungen kann die Verbindung beispielsweise Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind. Der genaue Mechanismus kann je nach spezifischer Anwendung und Ziel variieren.

Wirkmechanismus

The mechanism of action of 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-Oxo-4H-1,4-Benzothiazine-6-Carboxylic Acid

Rufloxacin (9-Fluoro-10-(4-Methylpiperazinyl)-7-Oxo-Benzothiazine Derivative)

- Structure: A fluoroquinolone antibiotic with a benzothiazine core modified by a fluorine atom at position 9, a piperazinyl group at position 10, and a carboxylic acid at position 6 .

- Pharmacology : Exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase. Clinical studies highlight its use against urinary and respiratory tract infections .

- Key Difference : The addition of fluorine and a piperazinyl group enhances antibacterial potency and pharmacokinetics, unlike the simpler trioxo-carboxylic acid derivative.

Benzothiazole-6-Carboxylic Acid

3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid

Comparative Data Table

Biologische Aktivität

1,1,3-Trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.22 g/mol. The compound features a benzothiazine core fused with multiple functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that derivatives of benzothiazine possess potent antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In experimental models, this compound has shown promising anti-inflammatory effects. Inflammation models using carrageenan-induced edema in rats revealed that the compound significantly reduced swelling and pain response compared to control groups. This suggests its potential use as an analgesic agent .

Analgesic Activity

The analgesic properties of this compound were assessed through various pain models. Results indicated that it effectively raised the pain threshold in experimental animals, surpassing the effects of known analgesics like Diclofenac and Lornoxicam .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazine precursors. The synthetic routes may include:

- Base Hydrolysis : Hydrolysis of esters under alkaline conditions leads to the formation of carboxylic acids.

- Oxidative Reactions : Oxidation processes can introduce additional functional groups necessary for enhancing biological activity.

Case Study 1: In Vivo Anti-inflammatory Assessment

A study conducted on white rats involved administering varying doses of this compound following carrageenan injection. Observations showed a dose-dependent reduction in paw edema and increased pain thresholds post-treatment. These findings align with the hypothesis that this compound can serve as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy Testing

Another study evaluated the antimicrobial activity against several bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent.

Comparison Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid and its analogs?

The compound is typically synthesized via cyclocondensation of substituted 2-aminobenzothiazoles with halogenated reagents (e.g., 1-bromo-2-chloroethane or monochloroacetic acid), followed by reduction using agents like LiAlH₄. Gould-Jacobs quinoline synthesis is a key step to generate pyridobenzothiazine intermediates, which are subsequently oxidized to yield the trioxo derivative. Modifications at the 9- and 10-positions (e.g., fluoro and piperazinyl groups) enhance antibacterial activity .

Q. How are structural analogs of this compound characterized for purity and identity?

Advanced analytical techniques include:

- NMR spectroscopy : Proton and carbon signals (e.g., δ = 7.16–8.22 ppm for aromatic protons, δ = 166–172 ppm for carbonyl carbons) confirm regiochemistry and substituent placement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₇H₁₆O₉ for related analogs) .

- Melting point analysis : Sharp melting ranges (e.g., 139.5–140°C) indicate crystalline purity .

Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?

Standard methods include:

- Minimum inhibitory concentration (MIC) : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Analogs like MF-934 (compound 31) show MIC values ≤1 µg/mL .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity screening : Weak acute toxicity (e.g., LD₅₀ >500 mg/kg in rats) ensures therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the trioxo-benzothiazine core?

Key variables include:

- Catalyst selection : BF₃·Et₂O enhances cyclization efficiency in related heterocyclic syntheses .

- Temperature control : Cyclocondensation at 45–60°C minimizes side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Q. How can contradictory spectral data (e.g., unresolved NMR signals) be resolved?

- 2D NMR techniques : HSQC and HMBC correlate ambiguous proton-carbon pairs (e.g., overlapping signals at 171–173 ppm for C4/C6) .

- Isotopic labeling : ¹⁵N or ¹³C-labeled intermediates clarify resonance assignments .

- Computational modeling : DFT calculations predict chemical shifts and verify assignments .

Q. What strategies address low bioavailability in preclinical models?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability .

- Pharmacokinetic profiling : In vivo studies in rats/dogs monitor plasma half-life (e.g., MF-934: t₁/₂ = 8–12 hrs) and urinary excretion .

- Caco-2 permeability assays : Predict intestinal absorption .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis .

- Waste disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

- Emergency procedures : Immediate rinsing with water for eye/skin contact .

Q. How are structure-activity relationships (SAR) systematically explored?

- Substituent variation : Modify the 6-carboxylic acid group (e.g., methyl ester, amide) and 9/10-positions (e.g., halogens, piperazine) .

- 3D-QSAR modeling : CoMFA/CoMSIA maps steric/electronic requirements for antibacterial potency .

- Enzymatic assays : Target DNA gyrase inhibition (IC₅₀ <0.1 µM for fluoroquinolone analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.